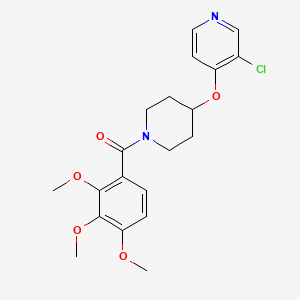

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3,4-trimethoxyphenyl)methanone

Description

The compound "(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3,4-trimethoxyphenyl)methanone" is a methanone derivative featuring a piperidinyloxy-linked 3-chloropyridine moiety and a 2,3,4-trimethoxyphenyl group.

Properties

IUPAC Name |

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O5/c1-25-17-5-4-14(18(26-2)19(17)27-3)20(24)23-10-7-13(8-11-23)28-16-6-9-22-12-15(16)21/h4-6,9,12-13H,7-8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRCIOWJHHETDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3,4-trimethoxyphenyl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridine Derivative: Starting with 3-chloropyridine, the compound is reacted with an appropriate reagent to introduce the oxy group.

Piperidine Coupling: The intermediate is then reacted with piperidine under controlled conditions to form the piperidinyl derivative.

Methanone Formation: Finally, the piperidinyl derivative is coupled with 2,3,4-trimethoxybenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, generating a free amine for further functionalization.

This reaction is critical for accessing the secondary amine in azepane, enabling subsequent alkylation or acylation.

Carboxylic Acid Reactivity

The carboxylic acid group participates in classical acid-derived transformations:

Esterification

Amide Formation

Coupling reagents such as HATU or EDCI facilitate amide bond formation:

Triazole Ring Reactions

The 1,2,3-triazole ring engages in cycloaddition and substitution reactions:

Click Chemistry

Despite being a triazole, the compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) as an alkyne precursor after modification:

| Reaction | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Alkyne derivatization | Propargyl bromide, K₂CO₃ | 1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-4-(prop-2-yn-1-yl)-1H-1,2,3-triazole | Requires prior esterification of |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structural components allow for interaction with neurotransmitter receptors, which can modulate their activity.

Case Study: Neuroprotective Activity

A study explored the neuroprotective effects of this compound in models of neurodegeneration. It was found to inhibit specific enzymes associated with oxidative stress, suggesting a role in protecting neuronal cells from damage.

| Study Focus | Findings |

|---|---|

| Neuroprotection | Inhibition of oxidative stress-related enzymes |

| Mechanism | Modulation of neurotransmitter receptor activity |

Biological Probes

Due to its unique structure, this compound serves as a valuable probe in biological studies to investigate cellular processes and molecular interactions.

Case Study: Cellular Interaction

Research demonstrated that the compound could effectively bind to various cellular receptors, providing insights into its mechanism of action at the molecular level.

| Application | Details |

|---|---|

| Binding Studies | Interaction with cellular receptors |

| Insights | Mechanism elucidation in cellular signaling |

Industrial Applications

The compound is also being explored for its potential applications in materials science. Its unique chemical properties make it suitable for the development of advanced materials with specific functionalities.

Case Study: Material Development

Investigations into polymer composites incorporating this compound revealed enhanced mechanical properties and thermal stability, indicating its potential use in high-performance materials.

| Application | Results |

|---|---|

| Polymer Composites | Improved mechanical strength and thermal stability |

| Potential Use | High-performance material development |

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might bind to receptors, inhibit enzymes, or interact with other molecular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Piperidinyl vs.

- Aryl Substituent Effects : The target’s 2,3,4-trimethoxyphenyl group is more electron-rich than the 4-chlorophenyl or nitro-substituted analogs in and . This difference may increase solubility and alter metabolic stability .

- Heterocyclic Diversity : The target’s 3-chloropyridine moiety differs from pyrimidine () or pyrazolo-pyrimidine () systems, which could modulate steric and electronic properties.

Physicochemical Properties of Related Methanones

Data from provide a basis for comparing physical properties:

Implications for the Target Compound :

- Polarity : The target’s 2,3,4-trimethoxyphenyl group is more polar than 4-chlorophenyl, suggesting a lower Rf value (<0.18) in thin-layer chromatography.

- Thermal Stability : Methoxy groups may increase melting points compared to chlorophenyl analogs (e.g., >90–92°C) due to enhanced intermolecular interactions.

- Spectral Signatures : The 3-chloropyridine and trimethoxyphenyl groups would produce distinct NMR shifts (e.g., aromatic protons at δ 6.5–7.5 for methoxy groups and δ 8.0–8.5 for pyridine).

Biological Activity

The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3,4-trimethoxyphenyl)methanone , often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural characteristics, including a chloropyridine moiety and a trimethoxyphenyl group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 360.84 g/mol. The structure includes:

- Piperidine ring : Known for its role in various biological activities.

- Chloropyridine group : Enhances receptor binding and biological activity.

- Trimethoxyphenyl moiety : Contributes to its chemical reactivity and potential interactions with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits significant activity against various biological targets:

-

Neuropharmacological Applications :

- The compound has shown promise in modulating neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to interact with neurotransmitter receptors suggests it may enhance cognitive function or provide neuroprotective effects.

- Antitumor Activity :

-

Antimicrobial Properties :

- The presence of the chloropyridine moiety has been linked to antimicrobial activity against a range of pathogens. This suggests potential applications in treating infections caused by resistant strains.

The mechanisms through which (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3,4-trimethoxyphenyl)methanone exerts its effects include:

- Receptor Binding : The compound's ability to bind effectively to various receptors enhances its pharmacological profile. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors, modulating their activity in the central nervous system.

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in disease pathways, contributing to its antitumor and neuroprotective effects .

Case Studies

Several studies have explored the biological activities of similar compounds:

-

Neuroprotective Effects :

- A study demonstrated that a related piperidine derivative improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic transmission.

- Antitumor Activity :

Comparative Analysis

The following table summarizes the biological activities and applications of structurally similar compounds:

| Compound Name | Key Activity | Potential Applications |

|---|---|---|

| 1-(4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone | Antitumor | Cancer treatment |

| (4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)(naphthalen-1-y)methanone | Antimicrobial | Infection control |

| Ethyl 4-(4-((3-chloropyridin-4-yloxy)piperidin-1-y)-4-oxobutanoate | Neuroprotective | Neurodegenerative diseases |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3,4-trimethoxyphenyl)methanone, and how can reaction yields be improved?

- Methodology :

- Step 1 : Start with a nucleophilic substitution reaction between 3-chloro-4-hydroxypyridine and 4-hydroxypiperidine under inert conditions (e.g., N₂ atmosphere) .

- Step 2 : Couple the intermediate with 2,3,4-trimethoxybenzoyl chloride using a coupling agent like EDC/HOBt in dichloromethane .

- Step 3 : Optimize yields (typically 70–95%) by controlling stoichiometry, reaction time (16–24 hours), and temperature (room temperature to 40°C) .

- Purification : Use column chromatography with silica gel and a gradient eluent (hexane:ethyl acetate). Confirm purity via HPLC (e.g., Chromolith® columns) .

Q. How can structural characterization be reliably performed for this compound?

- Analytical Techniques :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for pyridine and methoxyphenyl groups) and piperidine protons (δ 1.5–3.5 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1650 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What safety precautions are critical during synthesis and handling?

- Key Measures :

- Avoid inhalation/contact with skin/eyes due to potential toxicity (H300–H313 codes) .

- Use explosion-proof equipment for reactions involving volatile solvents (e.g., CH₂Cl₂) .

- Store in airtight containers under dry, dark conditions (≤ –20°C for long-term stability) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Approach :

- Perform molecular docking (AutoDock Vina) using crystal structures from RCSB PDB .

- Validate with quantum chemical calculations (DFT/B3LYP) to analyze charge distribution and frontier molecular orbitals .

- Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Troubleshooting :

- Scenario : Overlapping NMR peaks for methoxy groups.

- Solution : Use DEPT-135 or 2D-COSY to differentiate adjacent protons .

- Scenario : Discrepancies in mass spectral fragmentation patterns.

- Solution : Cross-validate with GC-MS under electron ionization (EI) and ESI-MS .

Q. How does the compound’s stereochemistry influence its biological activity?

- Experimental Design :

- Synthesize enantiomers using chiral catalysts (e.g., (R)-BINOL) and separate via chiral HPLC .

- Test enantiopure forms in in vitro assays (e.g., kinase inhibition) to correlate stereochemistry with potency .

Contradictions and Mitigation

- Issue : Conflicting reports on solvent compatibility (e.g., DMF vs. THF for coupling reactions).

- Issue : Variable biological activity in similar analogs (e.g., 4-methoxy vs. 4-chloro substitutions).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.